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Compound of Interest

Compound Name:
N-(4-

Hydroxycyclohexyl)acetamide

Cat. No.: B125759 Get Quote

CAS Number: 23363-88-4 Molecular Formula: C₈H₁₅NO₂ Molecular Weight: 157.21 g/mol

This document provides a comprehensive technical overview of N-(4-
Hydroxycyclohexyl)acetamide, a key intermediate in the synthesis of various

pharmaceuticals. The information is intended for researchers, scientists, and professionals

involved in drug discovery and development. This guide covers the compound's

physicochemical properties, synthesis and purification protocols, spectral characterization, and

known biological activities, presenting data in a structured and accessible format.

Physicochemical Properties
N-(4-Hydroxycyclohexyl)acetamide is a white to off-white solid at room temperature. It exists

as two diastereomers, cis and trans, with the trans-isomer being particularly significant as a

medical intermediate for the synthesis of drugs such as ambroxol hydrochloride.[1] The

compound is generally soluble in polar solvents.[2]

A summary of its key physical and chemical properties is presented in the table below.
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Property Value Reference(s)

Molecular Formula C₈H₁₅NO₂

Molecular Weight 157.21 g/mol

Physical Form
White to off-white solid/powder

to crystal
[2]

Melting Point (trans) 168.0 to 172.0 °C [3]

Boiling Point (Predicted) 357.2 ± 31.0 °C [3]

Density (Predicted) 1.07 ± 0.1 g/cm³ [3]

Solubility

Slightly soluble in

Dichloromethane (Heated),

DMSO, Methanol, Water

[3]

Synthesis and Purification
There are two primary routes for the synthesis of N-(4-Hydroxycyclohexyl)acetamide: the

catalytic hydrogenation of 4-acetamidophenol (paracetamol) and the acetylation of 4-

aminocyclohexanol.

Synthesis via Hydrogenation of 4-Acetamidophenol
This industrial method involves the reduction of the aromatic ring of 4-acetamidophenol.

Click to download full resolution via product page

Experimental Protocol (Industrial Scale): A high-pressure vessel is charged with 100 g of 4-

acetamidophenol, 250 mL of absolute ethanol, and 5 g of Raney nickel catalyst.[4] The vessel

is pressurized with hydrogen gas up to 10 bar.[4] The reaction mixture is then heated to 180°C

and maintained at this temperature for 2 hours.[4] After cooling, the catalyst is removed by

filtration to yield a solution containing a mixture of cis- and trans-N-(4-
Hydroxycyclohexyl)acetamide, typically in a ratio of approximately 1:4.[4]
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Synthesis via Acetylation of 4-Aminocyclohexanol
This laboratory-scale synthesis involves the direct acetylation of the amino group of 4-

aminocyclohexanol.

Click to download full resolution via product page

Experimental Protocol (General Laboratory): To a solution of 4-aminocyclohexanol (1.0

equivalent) in a suitable solvent such as pyridine, acetic anhydride (1.0-1.2 equivalents) is

added, potentially under ice cooling.[5][6] The mixture is stirred at room temperature for a

specified period (e.g., 12 hours) to allow the reaction to complete.[6] The reaction is then

quenched by pouring it into an acidic aqueous solution (e.g., 2N HCl) and extracted with an

organic solvent like ethyl acetate.[6] The organic layers are combined, washed, dried, and the

solvent is evaporated. The crude product can be purified by recrystallization from a suitable

solvent system (e.g., ethyl acetate) to yield the final product.[5]

Purification and Isomer Enrichment (cis to trans
Epimerization)
The trans-isomer is often the desired product for pharmaceutical applications. A common

purification and enrichment strategy involves the epimerization of the cis-isomer to the more

stable trans-isomer.

Experimental Protocol (Isomer Enrichment): A mixture of N-(4-hydroxycyclohexyl)-acetamide

(e.g., 40 g with a cis:trans ratio of 80:20) is combined with water (100 mL) and a freshly

prepared Raney-Ni catalyst.[1] The reaction mixture is refluxed under a hydrogen atmosphere

for several hours.[1] This process facilitates the conversion of the cis-isomer to the trans-

isomer, resulting in a product mixture with an enriched trans content (e.g., cis:trans = 30:70).[1]

Further purification by recrystallization from a methanol/acetone mixture can significantly

increase the purity of the trans-isomer.[1]

Spectral Characterization
Detailed spectral data is crucial for the unambiguous identification and quality control of N-(4-
Hydroxycyclohexyl)acetamide. While a complete public dataset for this specific compound is
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limited, the expected spectral characteristics based on its functional groups are summarized

below.

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorptions for the hydroxyl, amide, and

alkane functional groups present in the molecule.

Frequency
Range (cm⁻¹)

Bond Vibration
Functional
Group

Expected
Appearance

Reference(s)

3550–3200
O-H stretch (H-

bonded)
Alcohol Strong, Broad [7]

3350–3310 N-H stretch
Secondary

Amide
Medium [7]

2960–2850 C-H stretch
Alkane (CH,

CH₂)

Medium to

Strong
[7]

~1640
C=O stretch

(Amide I)
Amide Strong [7]

~1550
N-H bend (Amide

II)
Amide Medium [7]

1260–1000 C-O stretch Alcohol Strong [8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra will show distinct signals for the protons and carbons of the

cyclohexyl ring, the acetyl group, and the hydroxyl and amide groups. The chemical shifts and

coupling patterns will differ between the cis and trans isomers due to the different spatial

orientations of the substituents.

Expected ¹H NMR Resonances:

-CH₃ (acetyl): A singlet around δ 1.9-2.1 ppm.

Cyclohexyl Protons (-CH₂- and -CH-): A series of multiplets in the δ 1.0-2.0 ppm range.
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-CH-OH and -CH-NH: Protons on the carbons bearing the hydroxyl and acetamido groups

will appear as multiplets, typically further downfield (δ 3.5-4.0 ppm), with their exact chemical

shift and multiplicity depending on the isomer (cis or trans).

-OH and -NH: Broad singlets, with chemical shifts that are dependent on solvent and

concentration.

Expected ¹³C NMR Resonances:

-CH₃ (acetyl): A signal around δ 24 ppm.[9]

Cyclohexyl Carbons (-CH₂-): Signals in the δ 20-40 ppm range.

-CH-OH and -CH-NH: Signals for the carbons attached to the oxygen and nitrogen atoms will

be downfield, typically in the δ 50-75 ppm range.

C=O (amide): A signal in the δ 170-175 ppm range.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺)

at m/z 157. The fragmentation pattern would likely involve the loss of water (M-18), the acetyl

group (M-43), and cleavage of the cyclohexyl ring. A common fragmentation for amides is the

cleavage of the N-CO bond.[1]

Biological Activity and Applications
The primary documented biological relevance of N-(4-Hydroxycyclohexyl)acetamide is as a

precursor in pharmaceutical synthesis. Notably, the cis-isomer, N-(cis-4-

Hydroxycyclohexyl)acetamide, is utilized in the preparation of blood platelet aggregation

inhibitors.[10]

Role in Platelet Aggregation Inhibition
While the direct mechanism of action for N-(4-Hydroxycyclohexyl)acetamide itself is not

extensively documented, its derivatives are implicated as platelet aggregation inhibitors. These

inhibitors typically function by interfering with key signaling pathways involved in platelet

activation and aggregation.
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Two of the most critical pathways in platelet aggregation are:

The Arachidonic Acid Cascade: Upon platelet activation, arachidonic acid is converted by

cyclooxygenase (COX) enzymes into thromboxane A₂ (TXA₂), a potent promoter of platelet

aggregation and vasoconstriction.[11]

ADP-Mediated Signaling: Adenosine diphosphate (ADP), released from dense granules of

activated platelets, binds to P2Y₁₂ receptors on other platelets, leading to a cascade that

reduces cyclic AMP (cAMP) levels and promotes aggregation.[12][13]
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Given that derivatives of N-(4-Hydroxycyclohexyl)acetamide act as platelet aggregation

inhibitors, it is plausible that they function by targeting one or more components of these

pathways, such as inhibiting COX enzymes or blocking P2Y₁₂ receptors. Further research is

required to elucidate the specific molecular targets and mechanisms of action.

Conclusion
N-(4-Hydroxycyclohexyl)acetamide, particularly its trans-isomer, is a valuable chemical

intermediate in the pharmaceutical industry. Its synthesis is well-established through methods

like catalytic hydrogenation and direct acetylation. While detailed public data on its spectral

characteristics and specific biological mechanisms are sparse, its structural features and role

as a precursor for platelet aggregation inhibitors provide a strong basis for its importance in

drug development. This guide serves as a foundational resource for professionals engaged in

the research and application of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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